molecular formula C10H10O3 B086270 (4-Ethoxy-phenyl)-oxo-acetaldehyde CAS No. 14333-52-9

(4-Ethoxy-phenyl)-oxo-acetaldehyde

Cat. No. B086270
CAS RN: 14333-52-9
M. Wt: 178.18 g/mol
InChI Key: DHUGUISSXSSEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "(4-Ethoxy-phenyl)-oxo-acetaldehyde" involves electrochemical conversion processes. For example, 4-alkyloxytoluenes undergo anodic oxidation to yield corresponding benzaldehydes or their derivatives, including dimethyl acetals and hydrogen sulphite addition products. The electrochemical oxidation in alcoholic solutions, in the presence of alkanediols, leads to cyclic acetals like 1,3-dioxolanes and 1,3-dioxanes, with some isomers exhibiting liquid-crystalline properties (Trutschel et al., 1991).

Molecular Structure Analysis

Molecular structure analyses of related compounds have been conducted through various methods, including X-ray crystallography. Triphenyltin(IV) compounds with p-ethoxybenzoic acid and acetylsalicylic acid show Sn–O bonds and distorted tetrahedral tin centers, providing insights into the structural aspects of similar ethoxy-based compounds (James et al., 1998).

Chemical Reactions and Properties

Chemical reactions of ethoxy-containing compounds are diverse. For instance, the Lewis acid-promoted formation of α,β-unsaturated esters from ethoxyacetylene and aldehydes via 4-ethoxy-2H-oxetes illustrates the reactivity of ethoxy groups in synthesis processes (Oblin et al., 1998). Additionally, caging of carbonyl compounds as photolabile acetals, including (4-Ethoxy-phenyl)-oxo-acetaldehyde, demonstrates the utility of these compounds in light-sensitive applications (Kostikov et al., 2009).

Physical Properties Analysis

The physical properties, such as liquid-crystalline behavior, of compounds synthesized from (4-Ethoxy-phenyl)-oxo-acetaldehyde derivatives are influenced by their molecular structure. The electrochemical synthesis method yields various 2,5-disubstituted 1,3-dioxanes, with the trans isomers displaying liquid-crystalline properties, highlighting the impact of molecular design on physical properties (Trutschel et al., 1991).

Chemical Properties Analysis

The chemical properties of (4-Ethoxy-phenyl)-oxo-acetaldehyde and related compounds include reactivity towards nucleophiles and electrophiles, as well as the ability to form various derivatives, such as acetals and cyanohydrins. These properties are crucial for their application in synthetic organic chemistry, as demonstrated by the synthesis of 3-cyano-3-ethoxycarbonyl-4-methyl-6-phenylpyridine-2(1H)-thione and its subsequent alkylation, showcasing the compound's versatility (Krivokolysko et al., 1999).

Scientific Research Applications

Ethyl Tertiary-Butyl Ether: A Toxicological Review

Ethyl tertiary-butyl ether (ETBE) is highlighted for its use in gasoline to improve octane numbers while reducing exhaust emissions and avoiding organo-lead compounds. Its metabolism involves the formation of tertiary-butyl alcohol (TBA) and acetaldehyde, with TBA undergoing further metabolism. The review emphasizes ETBE's low toxicity and its nonirritant nature to eyes and skin, alongside its neurological effects at high concentrations. The environmental and biological metabolism of ETBE underscores the significance of acetaldehyde in the broader context of ether oxygenates in gasoline (Mcgregor, 2007).

Acetaldehyde and Parkinsonism

The relationship between acetaldehyde (ACE) and parkinsonism, with a focus on the CYP 2E1 isozyme's role, is detailed. The study discusses ACE's potential to enhance parkinsonism in mice, highlighting the enzyme's involvement in dopaminergic neuron susceptibility to toxic events. The paper suggests environmental toxins, possibly including ethanol and its metabolites like acetaldehyde, could contribute to Parkinson's disease (PD) in humans (Vaglini et al., 2013).

Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater

This review summarizes knowledge on the biodegradation of ETBE, an oxygenate used in gasoline. It outlines microbial capabilities to degrade ETBE aerobically, including the initial hydroxylation step leading to acetaldehyde formation. The review discusses the environmental fate of ETBE and its intermediates like acetaldehyde, highlighting the microbial pathways and enzymes involved in its metabolism (Thornton et al., 2020).

Role of Diacetyl Metabolite in Alcohol Toxicity and Addiction

Diacetyl, a minor metabolite arising from acetaldehyde, is discussed in the context of alcohol toxicity and addiction. The review proposes the significance of diacetyl and its derivatives in inducing oxidative stress via catalytic electron transfer, potentially contributing to alcohol-related pathologies. This exploration into acetaldehyde's downstream metabolites like diacetyl provides insights into the broader impacts of acetaldehyde metabolism on health (Kovacic & Cooksy, 2005).

properties

IUPAC Name

2-(4-ethoxyphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUGUISSXSSEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322170
Record name 2-(4-ethoxyphenyl)-2-oxoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-phenyl)-oxo-acetaldehyde

CAS RN

14333-52-9
Record name 14333-52-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-ethoxyphenyl)-2-oxoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Ethoxyphenyl)(oxo)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.